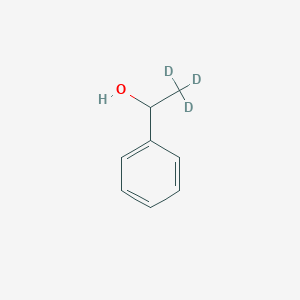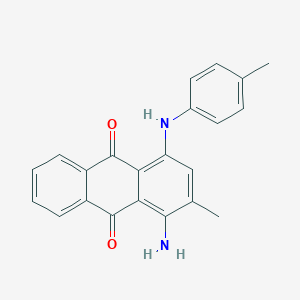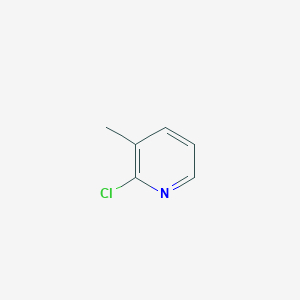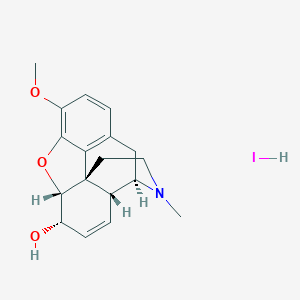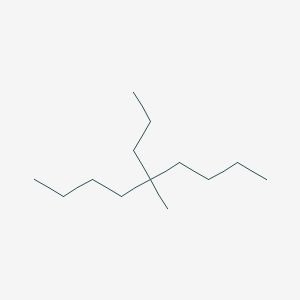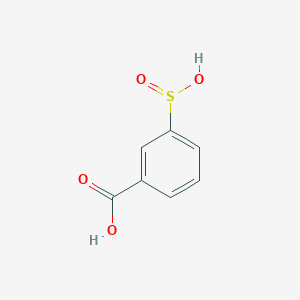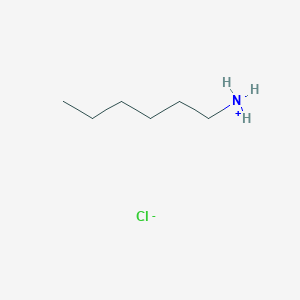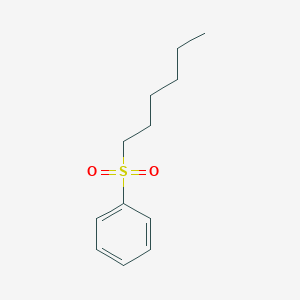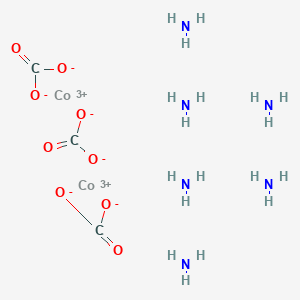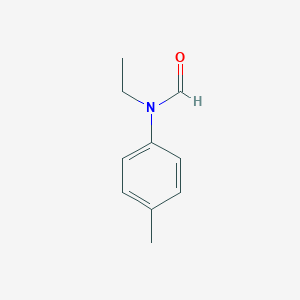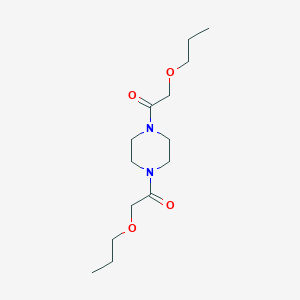
Piperazine, 1,4-bis(propoxyacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(propoxyacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has two propoxyacetyl groups attached to the nitrogen atoms of the piperazine ring.
Applications De Recherche Scientifique
Piperazine, 1,4-bis(propoxyacetyl)- has potential applications in various fields of scientific research. One of the most significant applications is in the field of drug discovery. This compound has been shown to have antitumor activity and can be used as a lead compound for the development of new anticancer drugs. It has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of piperazine, 1,4-bis(propoxyacetyl)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also inhibits the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA synthesis.
Effets Biochimiques Et Physiologiques
Piperazine, 1,4-bis(propoxyacetyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of various enzymes involved in cancer cell growth and metabolism. It has also been shown to induce oxidative stress and DNA damage in cancer cells. In vivo studies have shown that it reduces tumor growth and increases the survival rate of mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using piperazine, 1,4-bis(propoxyacetyl)- in lab experiments is its low toxicity. It has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
There are several future directions for the research on piperazine, 1,4-bis(propoxyacetyl)-. One direction is to investigate its potential as a lead compound for the development of new anticancer drugs. Another direction is to study its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, future research can focus on improving the solubility of this compound to make it more applicable in various experimental conditions.
Conclusion
Piperazine, 1,4-bis(propoxyacetyl)- is a promising compound in scientific research due to its potential applications in various fields. Its low toxicity, antitumor, and antimicrobial activities make it a potential candidate for the development of new drugs. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas that require further investigation.
Méthodes De Synthèse
The synthesis of piperazine, 1,4-bis(propoxyacetyl)- can be achieved through several methods. One of the most common methods involves the reaction of piperazine with propylene oxide followed by acetic anhydride to obtain the final product. Another method involves the reaction of piperazine with propylene oxide and propionic anhydride in the presence of a catalyst. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Propriétés
Numéro CAS |
17149-26-7 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis(propoxyacetyl)- |
Formule moléculaire |
C14H26N2O4 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3 |
Clé InChI |
JIGZAPHKGBUHGO-UHFFFAOYSA-N |
SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
SMILES canonique |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Autres numéros CAS |
17149-26-7 |
Synonymes |
1,4-Bis(propoxyacetyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



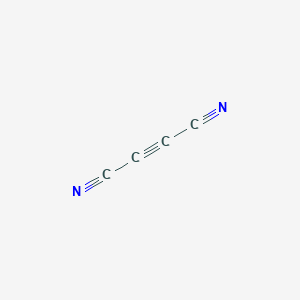
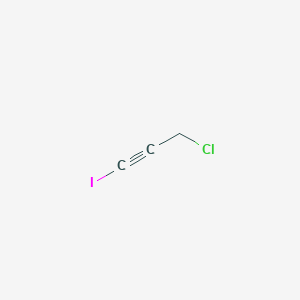
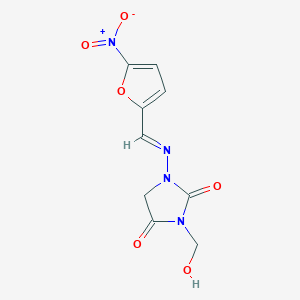
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
